molecular formula C20H19ClN4O4S B2910741 N-(5-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide CAS No. 1428355-31-0

N-(5-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide

Cat. No. B2910741
CAS RN: 1428355-31-0
M. Wt: 446.91
InChI Key: PYUSWPYVUJEIFP-UHFFFAOYSA-N
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Description

N-(5-(2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide (let’s call it Compound X ) is a synthetic organic compound. Its chemical formula is C14H12ClNO2 , and its molecular weight is approximately 261.71 g/mol . Compound X belongs to the class of thiazolo-pyridine derivatives .


Physical And Chemical Properties Analysis

  • Melting Point : The melting point of Compound X is approximately 207.99°C .
  • Boiling Point : Compound X’s boiling point is estimated to be around 490.13°C .
  • Log Octanol-Water Partition Coefficient (Log Kow) : Log Kow is calculated as 3.67 . This suggests moderate hydrophobicity.

Future Directions

: Sigma-Aldrich : ChemSpider

properties

IUPAC Name

N-[5-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O4S/c1-28-16-3-2-13(21)8-15(16)22-18(26)10-25-6-4-14-17(9-25)30-20(23-14)24-19(27)12-5-7-29-11-12/h2-3,5,7-8,11H,4,6,9-10H2,1H3,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUSWPYVUJEIFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCC3=C(C2)SC(=N3)NC(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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